
ダイムロン
概要
説明
Daimuron, also known as 香草隆 in Chinese, is a chemical compound with the molecular formula C17H20N2O . It has an average mass of 268.353 Da and a mono-isotopic mass of 268.157562 Da . It is also known by other names such as Dymron, Shouron, and Dymrone .
Synthesis Analysis
The synthesis of Daimuron or similar unsymmetrical arylurea derivatives has been reported using 3-substituted dioxazolones as isocyanate surrogates . The 3-substituted dioxazolones serve as precursors for the in situ generated isocyanate intermediates in the presence of non-toxic sodium acetate as a base and methanol as a solvent under mild heating conditions .Molecular Structure Analysis
Daimuron contains a total of 41 bonds, including 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 urea (-thio) derivative .Physical And Chemical Properties Analysis
Daimuron has a density of 1.1±0.1 g/cm^3, a boiling point of 394.4±35.0 °C at 760 mmHg, and a flash point of 134.0±26.1 °C . It also has a vapour pressure of 0.0±0.9 mmHg at 25°C, an enthalpy of vaporization of 64.4±3.0 kJ/mol, and an index of refraction of 1.595 . Its molar refractivity is 82.3±0.3 cm^3 .科学的研究の応用
除草剤としての用途
ダイムロンは世界中で除草剤として使用されています . ダイムロンは広範囲な除草活性を示します . そのため、ダイムロンは農業において重要なツールであり、不要な植物や雑草の成長を抑制するのに役立ちます .
医薬品としての用途
ダイムロンのような非対称N, N'-ジアリル尿素は、医薬品分野で様々な生物学的用途を持っています . これらには、抗けいれん、抗菌、抗ウイルス、抗炎症などの用途が含まれます . このように幅広い用途を持つことから、ダイムロンは様々な薬物の開発において貴重な化合物となっています。
抗がん剤の合成
ダイムロンを用いた非対称アリル尿素誘導体の合成方法は、抗がん剤のグラムスケール合成に適用されてきました . 例えば、ダイムロンは、進行性腎細胞がん、肝細胞がん、甲状腺がんの治療に用いられるソラフェニブの合成に使用されています .
Safety and Hazards
将来の方向性
Daimuron is used for unparalleled analytical testing within the food and beverage sector . It has been analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
作用機序
Target of Action
Daimuron, also known as dymron or dimuron , is primarily used as a herbicide to control cyperaceous and annual grass weeds in paddy rice . .
Mode of Action
It is classified as a chloroacetanilide herbicide, a phenylurea herbicide, and a urea herbicide .
Biochemical Pathways
It has been suggested that daimuron and similar compounds may act as safeners in rice plants by promoting degradation and/or metabolism of other herbicides .
Pharmacokinetics
It has been noted that daimuron has a low aqueous solubility , which may impact its bioavailability and distribution in the environment.
Result of Action
As a herbicide, its primary effect is to inhibit the growth of target weeds, thereby improving the yield of crops such as rice .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of herbicides like Daimuron. Factors such as soil type, temperature, rainfall, and the presence of other chemicals can affect the herbicide’s effectiveness and persistence in the environment . .
生化学分析
Biochemical Properties
Daimuron plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is absorbed by plant roots and inhibits the elongation of roots and underground stems, thereby controlling the growth of the above-ground parts. Daimuron interacts with enzymes involved in cell division and elongation, disrupting the normal growth processes of sensitive plants. It is not a photosynthesis inhibitor, which sets it apart from other urea herbicides .
Cellular Effects
Daimuron affects various types of cells and cellular processes. It influences cell function by inhibiting the elongation of roots and underground stems, which in turn affects the overall growth of the plant. Daimuron impacts cell signaling pathways by interfering with the normal hormonal signals that regulate cell division and elongation. It also affects gene expression by altering the transcription of genes involved in cell growth and development. Additionally, Daimuron influences cellular metabolism by disrupting the normal metabolic processes required for cell growth .
Molecular Mechanism
The molecular mechanism of Daimuron involves its binding interactions with specific biomolecules. Daimuron binds to the active sites of enzymes involved in cell division and elongation, inhibiting their activity. This inhibition prevents the normal progression of the cell cycle, leading to stunted growth of the plant. Daimuron also affects gene expression by altering the transcription of genes involved in cell growth and development. The binding interactions of Daimuron with these biomolecules result in the inhibition of enzyme activity and changes in gene expression, ultimately leading to the herbicidal effects observed .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Daimuron change over time. Daimuron is stable under heating and ultraviolet light irradiation, but it can be hydrolyzed by boiling in 1 mol/L hydrochloric acid for 6 hours. In soil, the half-life of Daimuron is approximately 49 days, with 90% degradation occurring within 120 days. Long-term effects on cellular function observed in in vitro or in vivo studies include delayed growth and development of plants due to the inhibition of root and stem elongation .
Dosage Effects in Animal Models
The effects of Daimuron vary with different dosages in animal models. At low doses, Daimuron effectively inhibits the growth of sensitive plants without causing significant adverse effects. At high doses, Daimuron can exhibit toxic effects, including acute oral toxicity in male rats and mice. The acute oral LD50 of Daimuron in male rats is 4000 mg/kg, and in male mice, it is 6500 mg/kg. Chronic toxicity tests have shown no teratogenic, carcinogenic, or mutagenic effects .
Metabolic Pathways
Daimuron is involved in various metabolic pathways, including those related to its absorption, distribution, and degradation. It interacts with enzymes and cofactors involved in the metabolic processes of plants, affecting metabolic flux and metabolite levels. Daimuron is absorbed by plant roots and transported to the site of action, where it inhibits the elongation of roots and underground stems. The metabolic pathways of Daimuron involve its conversion to inactive metabolites, which are eventually degraded and eliminated from the plant .
Transport and Distribution
Daimuron is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed by plant roots and transported to the site of action, where it exerts its herbicidal effects. Daimuron’s localization and accumulation within the plant are influenced by its interactions with transporters and binding proteins. These interactions facilitate the movement of Daimuron to the target sites, where it inhibits the elongation of roots and underground stems .
Subcellular Localization
The subcellular localization of Daimuron is primarily within the roots and underground stems of plants. It is absorbed by plant roots and transported to the site of action, where it inhibits the elongation of roots and underground stems. Daimuron’s activity and function are influenced by its localization within specific compartments or organelles. Targeting signals and post-translational modifications may direct Daimuron to these specific locations, enhancing its herbicidal effects .
特性
IUPAC Name |
1-(4-methylphenyl)-3-(2-phenylpropan-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13-9-11-15(12-10-13)18-16(20)19-17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYRZQHKCHEXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058099 | |
| Record name | Daimuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42609-52-9 | |
| Record name | Daimuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42609-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daimuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042609529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daimuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea, N-(4-methylphenyl)-N'-(1-methyl-1-phenylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAIMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9676S9U11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does daimuron work as a herbicide?
A1: Daimuron primarily acts by inhibiting photosynthesis in susceptible plants. [] It disrupts the photosynthetic electron transport chain, ultimately leading to plant death. [] While it effectively controls a variety of weeds, it exhibits selectivity towards rice. [, ]
Q2: What is the chemical structure of daimuron?
A2: Daimuron is an arylurea compound with the chemical name 1-(α,α-dimethylbenzyl)-3-p-tolylurea. []
Q3: How does daimuron behave under paddy field conditions?
A3: Daimuron demonstrates a half-life of 15.2 days under submerged paddy conditions. [] Its movement in the paddy soil is influenced by water depth and leaching rates. []
Q4: How do structural changes to daimuron affect its activity?
A4: Research on α-methylbenzylphenylureas, structural analogs of daimuron, revealed that the (S)-enantiomers, particularly those containing halogens, exhibited enhanced relieving activity against bensulfuron-methyl injury in rice. [] Hydrophobicity, chirality, and substitution patterns significantly influenced their activity. []
Q5: Are there any challenges in formulating daimuron?
A5: While not explicitly mentioned in the provided research, the development of flowable formulations for herbicides like daimuron has been explored to improve application efficiency and minimize potential environmental impacts. []
Q6: What are the known toxicological effects of daimuron?
A6: While this specific research collection doesn't delve into detailed toxicology, a study comparing the effects of different herbicides on benthic invertebrates found that the application of imazosulfuron · oxaziclomefone · clomeprop · daimuron was associated with significantly lower Oligochaeta numbers compared to fields treated with dimethametryn · pyrazosulfuron-ethyl · pyriftalid · pretilachlor. [] This suggests potential differences in toxicity between herbicide combinations.
Q7: How does daimuron enter water systems and what are the implications?
A7: Daimuron can be discharged from paddy fields through surface runoff, particularly after rainfall events. [] Studies around Lake Biwa, Japan, identified daimuron loss rates ranging from 11.3% to 44.8%. [] Its concentration in water peaked after application periods (early to mid-May) coinciding with increased surface drainage from rainfall. [] Water management practices like intermittent irrigation and extended water holding periods are suggested to mitigate runoff. []
Q8: What factors influence daimuron loss from paddy fields?
A8: Soil adsorption is a key factor influencing daimuron loss. [] Research using multiple regression analysis indicated that soil adsorption constants played a more significant role than water solubility or Henry's law constant in predicting daimuron loss in paddy fields. []
Q9: How is daimuron typically analyzed in environmental samples?
A9: Liquid chromatography coupled with time-of-flight mass spectrometry (LC/TOF-MS) has been successfully employed for the simultaneous analysis of daimuron and other pesticides in river water. [] This method offers high sensitivity, with a detection limit of 0.0034 ppb for daimuron. [] On-line solid-phase extraction techniques can be integrated to streamline sample preparation for analyzing compounds with varying hydrophobicities like daimuron. []
Q10: Are there alternative herbicides to daimuron in rice cultivation?
A10: Research highlights the effectiveness of K-11451, a benzenesulfonylurea herbicide, for controlling weeds in submerged paddy conditions. [] Notably, a mixture of K-11451, mefenecet, and daimuron provided broad-spectrum weed control without harming rice, suggesting its potential as a comprehensive herbicide solution. []
- Dimepiperate and daimuron have shown potential in reducing rice injury caused by chloroacetanilide herbicides like pretilachlor. [, , ]
- Studies have explored the synthesis of daimuron, aiming to improve its production process and environmental impact. []
- Daimuron is often studied in combination with other herbicides and safeners to enhance efficacy and mitigate crop damage. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

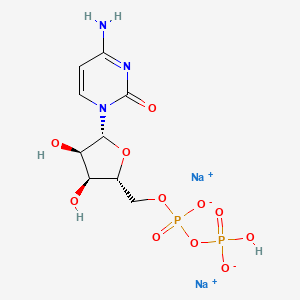
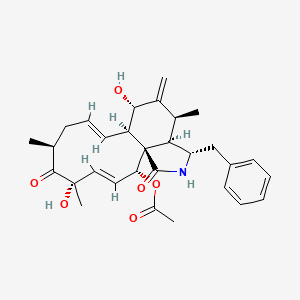

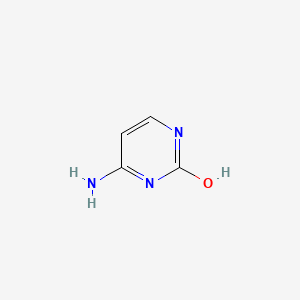


![7-Chloro-4-(4-methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidin-2-amine](/img/structure/B1669702.png)

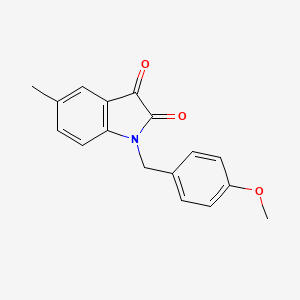

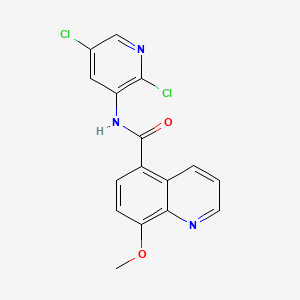
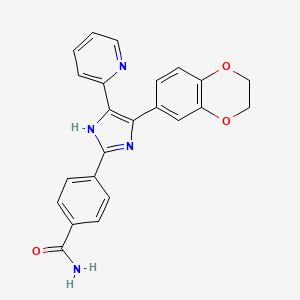
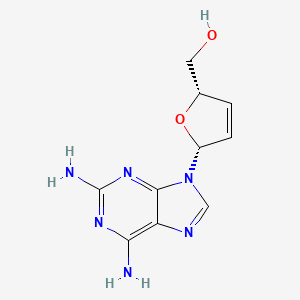
![1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1669711.png)